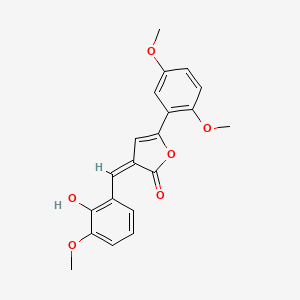
5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone, also known as DMHF, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMHF belongs to the family of furanones, which are organic compounds that contain a furan ring.
Mecanismo De Acción
The mechanism of action of 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, cancer, and bacterial growth. 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory molecules. It has also been found to inhibit the growth of various cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce the levels of pro-inflammatory molecules such as interleukin-6 and tumor necrosis factor-alpha. 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has also been found to inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. In addition, 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has been shown to reduce the levels of amyloid beta peptides in the brain, which are believed to play a key role in the pathogenesis of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has several advantages for lab experiments, including its synthetic accessibility and its ability to modulate various biochemical and physiological processes. However, 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone also has some limitations, such as its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the scientific research of 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone. One potential direction is to investigate its potential therapeutic properties in other diseases such as Parkinson's disease and multiple sclerosis. Another direction is to optimize its synthesis method to improve its yield and purity. Furthermore, the development of 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone derivatives with improved solubility and bioavailability could enhance its therapeutic potential. Finally, the investigation of the long-term effects of 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone on the body could provide valuable insights into its safety and efficacy as a therapeutic agent.
Conclusion:
In conclusion, 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its anti-inflammatory, anti-cancer, and anti-bacterial activities, as well as its role in Alzheimer's disease, make it a promising candidate for further investigation. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The scientific research of 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has the potential to provide valuable insights into the development of novel therapeutic agents.
Métodos De Síntesis
5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxybenzaldehyde with 2-hydroxy-3-methoxybenzaldehyde in the presence of a base catalyst. The resulting intermediate is then subjected to a cyclization reaction to form 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone. The purity of the synthesized 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has been extensively studied for its potential therapeutic properties in various scientific research fields. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has also been investigated for its role in Alzheimer's disease, as it has been found to inhibit the formation of amyloid beta peptides, which are believed to play a key role in the pathogenesis of this disease.
Propiedades
IUPAC Name |
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-23-14-7-8-16(24-2)15(11-14)18-10-13(20(22)26-18)9-12-5-4-6-17(25-3)19(12)21/h4-11,21H,1-3H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLZWJUELHMZHV-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC3=C(C(=CC=C3)OC)O)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2=C/C(=C/C3=C(C(=CC=C3)OC)O)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

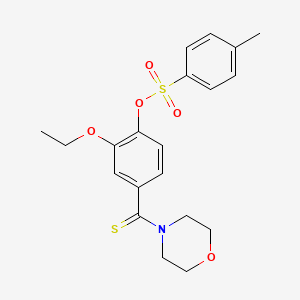
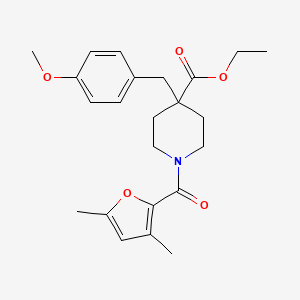

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-fluorobenzyl)-2-phenylacetamide](/img/structure/B4978333.png)
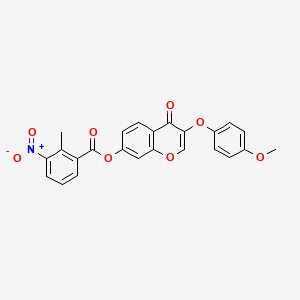
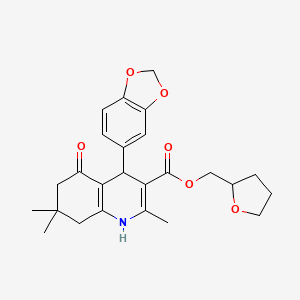
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B4978351.png)
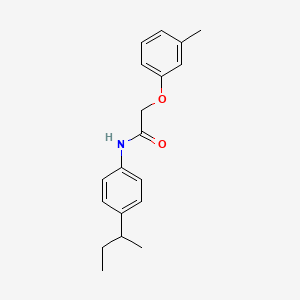
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4978365.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4978378.png)

![1-(2,5-dimethylbenzyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4978394.png)
![ethyl 4-{[({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4978410.png)
![N-(3,4-dimethoxyphenyl)-1-[2-(4-morpholinyl)benzoyl]-3-piperidinamine](/img/structure/B4978414.png)